3,4-Dichloro-N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide (NTB451) is a novel small molecule identified as a potential inhibitor of necroptosis. [] Necroptosis is a regulated form of cell death that can contribute to various diseases. [] NTB451's potential to inhibit this process makes it a subject of scientific interest for its possible therapeutic applications. []
NTB451 exhibits its inhibitory effect on necroptosis by targeting Receptor Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). [] This kinase plays a crucial role in the necroptotic pathway. [] NTB451 inhibits the phosphorylation and oligomerization of Mixed Lineage Kinase Domain Like (MLKL), a downstream event in the necroptosis cascade. [] This inhibition is linked to NTB451's ability to disrupt the formation of the RIPK1-RIPK3 complex, another essential step in necroptosis. [] Small interfering RNA (siRNA) experiments, drug affinity responsive target stability assays, and molecular dynamics (MD) simulations further confirm RIPK1 as a direct and specific target of NTB451. []
NTB451's primary application, based on the available research, is in studying and potentially treating diseases involving necroptosis. [] Its ability to inhibit necroptosis has been demonstrated in various experimental models, including those triggered by tumor necrosis factor-α (TNF-α) and toll-like receptor (TLR) agonists. [] This suggests potential therapeutic applications for conditions such as ischemia/reperfusion injury, myocardial infarction, atherosclerosis, and inflammatory bowel diseases, where necroptosis is implicated. [] Further research is needed to explore these applications fully.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2